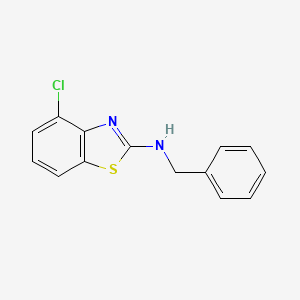

N-benzyl-4-chloro-1,3-benzothiazol-2-amine

Description

Overview of Benzothiazole Scaffold in Chemistry

Benzothiazole is a bicyclic heteroaromatic compound comprising a benzene ring fused to a thiazole moiety containing nitrogen and sulfur atoms. This scaffold is renowned for its electronic properties, which enable diverse interactions with biological targets. Naturally occurring benzothiazoles, such as firefly luciferin, and synthetic derivatives exhibit broad pharmacological activities, including antitumor, antimicrobial, and central nervous system (CNS)-targeted effects. The scaffold’s planar structure facilitates π-π stacking and hydrogen bonding, making it a privileged structure in drug design.

Table 1: Key Pharmacological Activities of Benzothiazole Derivatives

Historical Context of N-Benzyl-4-chloro-1,3-benzothiazol-2-amine Development

The development of this compound emerged from efforts to optimize benzothiazole derivatives for enhanced bioactivity. Early benzothiazole research focused on vulcanization accelerators and dyes, but the discovery of riluzole (a benzothiazole-based ALS treatment) in the 1990s spurred interest in pharmacological applications. The introduction of chloro and benzylamine substituents aimed to improve metabolic stability and target affinity. Synthetic routes, such as cyclization of 2-mercaptoaniline derivatives and nucleophilic substitution, were refined to produce this compound efficiently.

Significance in Contemporary Chemical Research

This compound is pivotal in exploring structure-activity relationships (SAR) for benzothiazole-based therapeutics. The chloro group enhances electrophilicity, facilitating interactions with cysteine residues in enzymes, while the benzylamine moiety contributes to lipophilicity and blood-brain barrier penetration. Recent studies highlight its potential as a precursor for kinase inhibitors and antimicrobial agents, with modifications at positions 2 and 4 yielding compounds with nanomolar potency.

Structural Classification and Nomenclature

This compound belongs to the 1,3-benzothiazole subclass. The IUPAC name reflects its substitution pattern:

- Benzothiazole core : Benzene fused to thiazole at positions 1 and 3.

- Substituents :

- Chloro (-Cl) at position 4 (benzene ring).

- Benzylamine (-NH-CH₂-C₆H₅) at position 2 (thiazole ring).

Table 2: Structural and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₄H₁₁ClN₂S | |

| Molecular weight | 274.77 g/mol | |

| Key functional groups | Chloro, benzylamine, thiazole |

The compound’s planar structure and electron-withdrawing chloro group influence its reactivity, enabling participation in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. X-ray crystallography confirms coplanarity of the bicyclic system, which is critical for binding to enzyme active sites.

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-4-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCOXMVVZSGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Another approach involves the use of 2-chloro-1,3-benzothiazole as a starting material, which is then reacted with benzylamine under similar conditions. This method also requires the presence of a base and an organic solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-benzyl-4-chloro-1,3-benzothiazol-2-amine has been investigated for its potential as an antimicrobial agent. Studies indicate that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Candida albicans .

Case Study: Antitubercular Activity

Research has highlighted the anti-tubercular properties of benzothiazole derivatives. A notable study demonstrated that certain derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound in developing new anti-tubercular drugs .

Materials Science

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials due to its unique electronic properties. It serves as a precursor in creating polymers and dyes, which are essential in various industrial applications .

| Application | Description |

|---|---|

| Polymers | Used to enhance the properties of synthetic polymers. |

| Dyes | Acts as a dye precursor, contributing to color stability and intensity. |

Environmental Chemistry

Pollutant Detection and Removal

this compound is also explored for its role in environmental chemistry. It has been incorporated into sensor devices for detecting environmental pollutants and has shown potential in chemical assays aimed at monitoring contamination levels .

Case Study: Sensor Development

A study developed a sensor based on benzothiazole derivatives that successfully detected heavy metals in water samples, demonstrating the compound's utility in environmental monitoring .

Other Scientific Applications

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to inhibit certain enzymes makes it a valuable tool for investigating biochemical pathways .

Nanotechnology

In nanotechnology, this compound is used as a stabilizing agent in the synthesis of metal nanoparticles. This application leverages its ability to form stable complexes with metals, enhancing the properties of the resulting nanoparticles for use in catalysis and electronics .

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Chlorine Position and Additional Substituents

- N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS: 941867-22-7): Differs in chlorine position (C5 vs. C4) and includes a methyl group at C4.

- 4-Chloro-1,3-benzothiazol-2-amine : The parent fragment without the benzyl group was studied in PDE-10-A inhibitors, exhibiting moderate desolvation penalties and stacking interactions (6.66 kcal/mol), suggesting that N-benzylation may enhance lipophilicity and target affinity .

- 6-Chloro-1,3-benzothiazol-2-amine (): Chlorine at C6 reduces ring electron density compared to C4 substitution, which could influence reactivity and intermolecular interactions .

Functional Group Modifications

- N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide (Compound 41d): Incorporates a sulfonamide group and methoxy substituents, enhancing hydrogen-bonding capacity and solubility compared to the benzylamine derivative .

- N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride (CBK277756): A nitro-furan conjugate with a primary amine at C6, demonstrating how electron-withdrawing groups and charged moieties alter pharmacokinetic profiles .

Modifications on the Amine Side Chain

- BT4 (6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2-ylidene]-1,3-benzothiazol-2-amine) : Features a thiazole substituent, showing anticancer activity against colon cancer cell lines (HCT-116, HCT15, HT29), highlighting the impact of extended conjugation on bioactivity .

Physicochemical Comparisons

Biological Activity

N-benzyl-4-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a benzyl substituent and a chlorine atom at the 4-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. The mechanism often involves the inhibition of specific enzymes or disruption of metabolic pathways in pathogens .

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| SKRB-3 | 1.2 | Potent inhibition |

| SW620 | 4.3 | Significant growth inhibition |

| A549 | 44 | Moderate inhibition |

| HepG2 | 48 | Induces apoptosis |

These findings suggest that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in specific cell lines .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity crucial for cancer cell metabolism or bind to receptors that modulate cellular responses .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating various cancers:

- Benzothiazole Derivatives in Cancer Treatment : A study synthesized novel benzothiazole derivatives and evaluated their anticancer effects on multiple human cancer cell lines. Among these, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of benzothiazole derivatives and their antimicrobial properties against bacterial strains. Results indicated broad-spectrum activity, making these compounds candidates for further development as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.